molecular formula C16H25N3 B7814586 2,5-Bis(piperidin-1-yl)aniline

2,5-Bis(piperidin-1-yl)aniline

Cat. No.: B7814586
M. Wt: 259.39 g/mol
InChI Key: WAOUXZZNLNSGRH-UHFFFAOYSA-N
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Description

2,5-Bis(piperidin-1-yl)aniline is an organic compound featuring a benzene ring substituted with two piperidine groups at the 2 and 5 positions and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(piperidin-1-yl)aniline typically involves the reaction of 2,5-dichloroaniline with piperidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms are replaced by piperidine groups. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may have different electronic and structural properties.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2,5-Bis(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,5-Bis(piperidin-1-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine groups can enhance the compound’s binding affinity and selectivity for these targets, while the aniline group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2,5-Dimethylaniline: Similar in structure but with methyl groups instead of piperidine groups.

    2,5-Dipiperidinylbenzene: Lacks the aniline group, affecting its reactivity and applications.

    2,5-Dichloroaniline: Precursor to 2,5-Bis(piperidin-1-yl)aniline, with chlorine atoms instead of piperidine groups.

Uniqueness: this compound is unique due to the presence of both piperidine and aniline groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-di(piperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c17-15-13-14(18-9-3-1-4-10-18)7-8-16(15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOUXZZNLNSGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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